molecular formula C27H29N3O5S B12128615 (5E)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12128615
M. Wt: 507.6 g/mol
InChI Key: NHFOUPYGTYKZNT-LFVJCYFKSA-N
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Description

(5E)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a synthetic small molecule recognized in biochemical research for its role as a potent and selective inhibitor of 3-Phosphoinositide-dependent protein kinase 1 (PDK1) Source . PDK1 is a central master kinase within the oncogenic PI3K/AKT signaling pathway, where it activates downstream kinases like AKT, SGK, and RSK by phosphorylating their activation loop Source . By selectively inhibiting PDK1, this compound effectively disrupts this critical cell survival pathway, leading to reduced cell proliferation and the induction of apoptosis in susceptible cancer cell lines. Its primary research value lies in its use as a chemical tool to elucidate the complex biological functions of PDK1, to validate PDK1 as a therapeutic target, and to study the consequences of pathway inhibition in various in vitro and in vivo models of cancer, particularly those driven by hyperactive PI3K signaling Source . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C27H29N3O5S

Molecular Weight

507.6 g/mol

IUPAC Name

(5E)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)-5-[(4-heptoxy-3-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C27H29N3O5S/c1-3-4-5-6-9-14-33-20-13-12-18(15-22(20)32-2)16-24-26(31)30-27(36-24)28-25(29-30)23-17-34-19-10-7-8-11-21(19)35-23/h7-8,10-13,15-16,23H,3-6,9,14,17H2,1-2H3/b24-16+

InChI Key

NHFOUPYGTYKZNT-LFVJCYFKSA-N

Isomeric SMILES

CCCCCCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4COC5=CC=CC=C5O4)S2)OC

Canonical SMILES

CCCCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4COC5=CC=CC=C5O4)S2)OC

Origin of Product

United States

Preparation Methods

Synthesis of the Thiazolo[3,2-b][1,2,] triazol-6(5H)-one Core

The thiazolo[3,2-b][1, triazol-6(5H)-one scaffold is constructed via cyclization reactions. A prevalent method involves the hydrazinolysis of ethoxymethylene intermediates followed by cyclocondensation. For example, 5-ethoxymethylenethiazolo[3,2-b] triazole-6-one undergoes hydrazinolysis in ethanol to yield 4-(1H-1,2,4-triazole-5-ylthio)-1,2-dihydropyrazole-3-one . Alternatively, Pd-catalyzed Sonogashira coupling enables functionalization at the 2-position of the thiazolo-triazole core. Using 6-(iodomethyl)-2-methylthiazolo[3,2-b] triazole and terminal alkynes in DMF at 70°C, aryl- and alkyl-substituted derivatives are synthesized with yields exceeding 75% .

Key Reaction Conditions :

  • Solvent : Ethanol or DMF

  • Catalyst : Pd(PPh₃)₄ for Sonogashira coupling

  • Temperature : Reflux (hydrazinolysis) or 70°C (coupling)

Formation of the 4-(Heptyloxy)-3-methoxybenzylidene Substituent

The benzylidene group is installed via Schiff base condensation between the triazole-thione’s amino group and 4-(heptyloxy)-3-methoxybenzaldehyde. This reaction proceeds in methanol under reflux, yielding the (E)-isomer preferentially due to steric and electronic factors . The aldehyde is synthesized by O-alkylation of 3-methoxy-4-hydroxybenzaldehyde with heptyl bromide in the presence of K₂CO₃.

Critical Parameters :

  • Molar Ratio : 1:1 aldehyde-to-amine ratio minimizes side products .

  • Solvent : Methanol ensures homogeneity and facilitates imine formation .

Final Assembly and Stereochemical Control

The convergent synthesis involves coupling the functionalized thiazolo-triazole core with the benzodioxin and benzylidene units. A two-step sequence—S-alkylation followed by Knoevenagel condensation —achieves the target structure. First, the benzodioxin-thiol derivative reacts with 2-bromo-1-(4-(heptyloxy)-3-methoxyphenyl)ethanone to form the thioether linkage. Subsequent condensation with the triazole-thione under basic conditions (KOH/ethanol) induces cyclization and E-configuration stabilization .

Characterization Data :

Parameter Value
Yield 62–68% (over two steps)
Melting Point 180–182°C
IR (ν, cm⁻¹) 3426 (NH), 1685 (C=O), 1590 (C=N)
¹H NMR (δ, ppm) 8.45 (s, CH=N), 6.75–7.30 (Ar-H)

Mechanistic and Kinetic Considerations

  • Cyclization Kinetics : The rate-determining step in thiazolo-triazole formation is the nucleophilic attack of the thiolate anion on the α-carbon of the ketone, followed by dehydration .

  • Stereoselectivity : The E-configuration is favored due to conjugation stabilization between the benzylidene’s methoxy group and the triazole’s π-system .

Scalability and Industrial Feasibility

While laboratory-scale syntheses are well-established, industrial production requires optimizing:

  • Catalyst Recycling : Pd catalysts in Sonogashira coupling necessitate ligand stabilization for reuse .

  • Solvent Recovery : Ethanol and DMF are reclaimed via distillation to reduce costs.

Challenges and Alternative Routes

  • Side Reactions : Over-alkylation at the triazole’s sulfur atom is mitigated by stoichiometric control .

  • Alternative Methods : Microwave-assisted synthesis reduces reaction times by 40% but risks thermal degradation of the benzylidene group.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of double bonds or other reducible groups.

    Substitution: Replacement of substituents on the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions may include the use of strong acids or bases, and catalysts like palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Anticancer Activity

Research has indicated that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant anticancer properties. A study published in Molecules demonstrated that certain derivatives of this class can inhibit cancer cell proliferation without affecting normal somatic cells (HEK293) . The structure-activity relationship (SAR) analysis revealed that modifications on the thiazole and triazole rings can enhance anticancer efficacy.

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Comments
Compound AHeLa5.0High selectivity
Compound BMCF-77.5Moderate toxicity
Compound CA54910.0Effective against lung cancer

Antimicrobial Properties

Thiazole derivatives have shown promising antimicrobial activities against various bacterial strains. The compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways is under investigation .

Table 2: Antimicrobial Activity Against Bacterial Strains

StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Material Science Applications

The unique chemical structure of (5E)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one also makes it suitable for applications in material science. Its potential as a precursor for organic semiconductors and light-emitting materials is being explored due to its electronic properties.

Case Study 1: Synthesis and Characterization

A recent study synthesized several thiazolo[3,2-b][1,2,4]triazole derivatives and characterized them using NMR and mass spectrometry techniques. The results confirmed the successful formation of the desired compounds and provided insights into their stability and reactivity .

Case Study 2: In Vivo Studies

Further investigations into the in vivo efficacy of these compounds have been initiated to evaluate their therapeutic potential in animal models of cancer. Preliminary results suggest that these compounds can significantly reduce tumor growth rates compared to control groups .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can be elucidated through techniques such as molecular docking, enzyme assays, and cellular studies.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name & CAS/RN (If Available) Position 2 Substituent Position 5 Substituent Melting Point (°C) Key Properties/Bioactivity Reference
Target Compound 2,3-dihydro-1,4-benzodioxin-2-yl 4-(heptyloxy)-3-methoxybenzylidene Not reported High lipophilicity; anticancer focus
(5E)-2-(2,4-Dichlorophenyl)-5-[4-(dimethylamino)benzylidene] (RN: 134886-51-4) 2,4-dichlorophenyl 4-(dimethylamino)benzylidene Not reported Electron-withdrawing Cl; potential CNS activity
(5E)-5-(4-Ethylbenzylidene)-2-(4-propoxyphenyl) (CAS: 606954-69-2) 4-propoxyphenyl 4-ethylbenzylidene Not reported Moderate alkoxy chain; antimicrobial
(5E)-5-[(3,4-Dichlorophenyl)methylidene]-2-(benzodioxin-3-yl) (CAS: 893696-00-9) 2,3-dihydro-1,4-benzodioxin-3-yl 3,4-dichlorobenzylidene Not reported Dual electron-withdrawing Cl; antitumor
(5Z)-5-[(3-Methoxy-4-benzyloxy)methylidene]-2-(4-methylphenyl) (CAS: 380158-33-8) 4-methylphenyl 3-methoxy-4-benzyloxybenzylidene Not reported Bulky benzyloxy group; antifungal
(E/Z)-5-((4-Chlorophenyl)amino)methylene (Compound 5f) Varied (not specified) (4-chlorophenyl)amino >280 High thermal stability; antimicrobial

Substituent Effects on Bioactivity

  • Electron-Donating vs. Withdrawing Groups: Methoxy and benzodioxin groups (target compound) increase electron density, favoring interactions with hydrophobic protein pockets .
  • Bulkiness : The benzyloxy group in CAS 380158-33-8 may sterically hinder target binding but could reduce metabolic degradation .

Physicochemical Properties

  • Solubility: The heptyloxy chain in the target compound may reduce aqueous solubility compared to derivatives with polar groups (e.g., dimethylamino in RN 134886-51-4) .

Structure-Activity Relationships (SAR)

highlights that substituents at position 5 significantly modulate anticancer activity. For example:

  • 4-(Heptyloxy)-3-methoxybenzylidene (target compound) may improve tumor cell penetration via increased lipophilicity.
  • Dichlorophenyl groups (CAS 893696-00-9) enhance cytotoxicity but may also increase toxicity to normal cells .
  • Methoxy groups (e.g., CAS 380158-33-8) balance solubility and activity, as seen in antifungal studies .

Biological Activity

The compound (5E)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one represents a novel class of bioactive molecules with potential therapeutic applications. This article aims to explore its biological activity, focusing on its mechanisms of action, effects on various cell lines, and potential implications in drug development.

Chemical Structure and Properties

The molecular formula of the compound is C23H28N4O4SC_{23}H_{28}N_4O_4S, with a molecular weight of approximately 463.9 g/mol. Its structure features a complex arrangement of benzodioxin and thiazolo-triazole moieties that contribute to its biological activity.

Property Value
Molecular FormulaC23H28N4O4SC_{23}H_{28}N_4O_4S
Molecular Weight463.9 g/mol
CAS Number606949-42-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may exert its effects through:

  • Inhibition of Cell Proliferation : The compound has shown significant inhibitory effects on various cancer cell lines, suggesting potential antitumor properties.
  • Reactive Oxygen Species (ROS) Generation : The mechanism may involve the generation of ROS, leading to oxidative stress and subsequent apoptosis in cancer cells.

Anticancer Activity

Research indicates that the compound exhibits notable anticancer activity across several cell lines:

  • Breast Cancer Cell Lines : In studies involving MCF-7 and SKBR-3 cell lines, the compound demonstrated IC50 values ranging from 0.09 µM to 157.4 µM. These values indicate a potent effect on inhibiting cell proliferation.
    Cell Line IC50 (µM)
    MCF-70.30 - 157.4
    CAMA-10.16 - 139
    SKBR-30.09 - 93.08
    HCC19540.51 - 157.2
  • Mechanistic Insights : The observed cytotoxicity correlates with increased levels of oxidative stress markers, indicating that ROS generation may play a crucial role in the compound's mechanism of action against cancer cells .

Other Biological Activities

Beyond its anticancer properties, the compound's interactions with various receptors have been explored:

  • Adrenoreceptor Modulation : Studies have shown that the compound can modulate alpha1-adrenoreceptor subtypes in human prostate cancer cells (PC-3), impacting apoptosis and proliferation rates . This suggests potential applications in treating hormonal-related cancers.

Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound:

  • Study on Breast Cancer : A study conducted on multiple breast cancer cell lines confirmed the compound's ability to inhibit cell growth significantly when compared to standard treatments like etoposide and taxol .
  • Prostate Cancer Research : Another investigation into prostate cancer cells revealed that compounds similar in structure exhibited significant antitumor activity at low micromolar concentrations . This reinforces the potential therapeutic applications for this class of compounds.

Q & A

Q. Key Considerations :

  • Solvent choice (e.g., ethanol, DMF) and temperature (60–100°C) significantly impact intermediate stability .
  • Purification via column chromatography or recrystallization is critical for isolating the E-isomer .

Which spectroscopic techniques are essential for characterizing this compound?

Q. Basic (Characterization)

NMR Spectroscopy :

  • ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy, heptyloxy groups) and confirms E/Z isomerism via coupling constants of the benzylidene proton .
  • 2D NMR (COSY, HSQC) resolves overlapping signals in the aromatic and thiazole-triazole regions .

IR Spectroscopy : Detects C=O (1650–1700 cm⁻¹) and C=N (1600–1620 cm⁻¹) stretches in the core structure .

Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z ~550–600) and fragmentation patterns .

How can low yields in the cyclization step be resolved?

Advanced (Experimental Optimization)
Low yields (e.g., <30%) during cyclization may arise from:

  • Incomplete dehydration : Use anhydrous solvents (e.g., dry toluene) and molecular sieves .
  • Side reactions : Optimize POCl₃ stoichiometry (1.2–1.5 equivalents) and reaction time (4–6 hours) .
  • Temperature control : Maintain 80–90°C to favor cyclization over decomposition .

Q. Methodological Solutions :

Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., alkyl chain length, methoxy position) and correlate with bioassay results (see table below) .

Molecular Dynamics Simulations : Model binding interactions with targets (e.g., kinases) to rationalize activity trends .

SAR Table : Bioactivity of Analogues

Substituent (R)LogPIC₅₀ (μM)Solubility (mg/mL)
Heptyloxy5.20.80.05
Ethoxy3.15.20.5
Methoxy2.5>101.2

What strategies are effective for designing analogs with improved target selectivity?

Q. Advanced (Drug Design)

Fragment-Based Design : Replace the benzodioxin group with bioisosteres (e.g., benzofuran) to modulate π-π stacking without altering core geometry .

Hybridization : Fuse the thiazolo-triazole core with known pharmacophores (e.g., chalcone, coumarin) to enhance multi-target activity .

Prodrug Approaches : Introduce ester or amide prodrug moieties to the heptyloxy chain to improve aqueous solubility .

How can the compound’s mechanism of action be elucidated?

Q. Advanced (Mechanistic Studies)

Enzyme Inhibition Assays : Test against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization .

Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein stability shifts in cancer cells .

Transcriptomics : RNA-seq of treated cells identifies downstream pathways (e.g., apoptosis, autophagy) .

What in vitro protocols are recommended for assessing cytotoxicity?

Q. Methodological (Biological Evaluation)

Cell Lines : Use diverse panels (e.g., MCF-7, HEPG-2) to assess tissue-specific toxicity .

SRB Assay : Fix cells with trichloroacetic acid, stain with sulforhodamine B, and measure absorbance at 565 nm .

Dose-Response Curves : Test concentrations from 0.1–100 μM; calculate IC₅₀ using GraphPad Prism .

Q. Methodological (Stability Analysis)

pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor degradation via HPLC at 0, 6, 12, 24 hours .

Plasma Stability : Use human plasma (37°C, 5% CO₂); quench with acetonitrile and analyze parent compound loss .

Light Sensitivity : Store in amber vials; compare degradation rates under UV vs. dark conditions .

Q. Key Finding :

  • The compound is stable at pH 7.4 (≤10% degradation in 24 hours) but degrades rapidly in acidic conditions (pH 1.2: >50% in 6 hours) .

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